molecular formula C18H21Cl2NO3 B3963322 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride

2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride

Cat. No. B3963322
M. Wt: 370.3 g/mol
InChI Key: GKWADFHIAKDXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride, also known as BAMCAH, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and ethanol. BAMCAH has been found to have several potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various cellular processes. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to inhibit the activity of topoisomerase, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to have insecticidal and herbicidal activity, which is attributed to its ability to disrupt the cellular processes of insects and weeds.

Advantages and Limitations for Lab Experiments

2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has poor solubility in some solvents, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride. One potential direction is the development of this compound as an antitumor agent. Further studies are needed to determine the efficacy of this compound in vivo and to determine the optimal dosage and administration route. Another potential direction is the development of this compound as an insecticide or herbicide. Further studies are needed to determine the effectiveness of this compound against a wider range of insect and weed species. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential target enzymes.

Scientific Research Applications

2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride has been found to have several potential applications in scientific research. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of various cancer cells. This compound has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Additionally, this compound has been studied for its potential use as a herbicide, as it has been found to have herbicidal activity against several weed species.

properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3.ClH/c1-20(13-15-5-3-2-4-6-15)11-12-22-18(21)14-23-17-9-7-16(19)8-10-17;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWADFHIAKDXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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